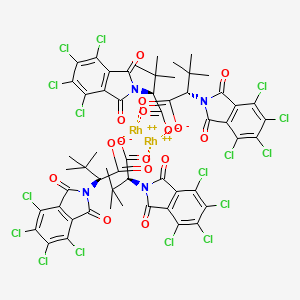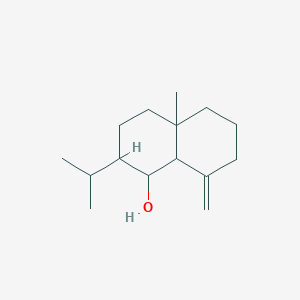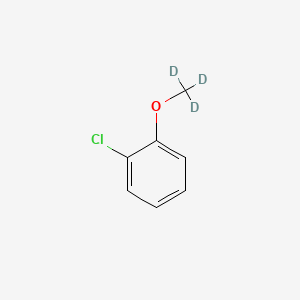
Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-bencil-4-(3,5-dimetoxi fenil)pirrolidina-3-carboxilato de etilo es un compuesto orgánico sintético con una estructura molecular compleja. Pertenece a la clase de derivados de pirrolidina, que son conocidos por sus diversas actividades biológicas y aplicaciones en varios campos de la ciencia y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-bencil-4-(3,5-dimetoxi fenil)pirrolidina-3-carboxilato de etilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de bencilamina con 3,5-dimetoxi benzaldehído para formar una base de Schiff intermedia, que luego se cicla con acetoacetato de etilo en condiciones ácidas para producir el compuesto objetivo .
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperatura controlada y condiciones de presión, así como técnicas de purificación como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-bencil-4-(3,5-dimetoxi fenil)pirrolidina-3-carboxilato de etilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo para formar ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones del anillo bencilo o pirrolidina.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Productos principales:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 1-bencil-4-(3,5-dimetoxi fenil)pirrolidina-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 1-bencil-4-(3,5-dimetoxi fenil)pirrolidina-3-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. Puede actuar uniéndose a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Compuestos similares:
1-Bencil-3-oxo-4-piperidinocarboxilato de etilo: Otro derivado de pirrolidina con características estructurales similares.
1-Bencil-3-pirrolidinol: Un compuesto relacionado con un grupo hidroxilo en lugar del grupo éster.
Unicidad: El 1-bencil-4-(3,5-dimetoxi fenil)pirrolidina-3-carboxilato de etilo es único debido a la presencia del grupo 3,5-dimetoxi fenil, que imparte propiedades químicas y biológicas distintas. Esta característica estructural puede influir en su reactividad e interacciones con dianas biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Comparación Con Compuestos Similares
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Another pyrrolidine derivative with similar structural features.
1-Benzyl-3-pyrrolidinol: A related compound with a hydroxyl group instead of the ester group.
Uniqueness: Ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C22H27NO4 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-4-27-22(24)21-15-23(13-16-8-6-5-7-9-16)14-20(21)17-10-18(25-2)12-19(11-17)26-3/h5-12,20-21H,4,13-15H2,1-3H3 |
Clave InChI |
XFKAPIJUMAIHRA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1C2=CC(=CC(=C2)OC)OC)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)
![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)


![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)

![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)

